1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a piperidine ring, both of which contribute to its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that morpholine derivatives can act as organocatalysts, suggesting that this compound may interact with its targets through a similar mechanism .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be clarified .
Pharmacokinetics
It is known that the compound is a solid at room temperature, suggesting that it may have good stability
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of morpholine-4-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Morpholine-4-carbonyl chloride: This compound shares the morpholine ring but lacks the piperidine ring.
Piperidine-4-carboxylic acid: This compound has the piperidine ring but lacks the morpholine ring.
Other morpholine derivatives: These compounds may have different substituents on the morpholine ring, leading to variations in their properties and reactivity.
The uniqueness of this compound lies in its combination of both morpholine and piperidine rings, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c14-10(15)9-1-3-12(4-2-9)11(16)13-5-7-17-8-6-13/h9H,1-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKWXBMICUVJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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